2-Chlorostyrene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorostyrene can be synthesized through various methods. One common method involves the dehydration of 2-chlorophenylmethylcarbinol in the presence of potassium acid sulfate and p-tert-butylcatechol . The reaction is carried out under reduced pressure and elevated temperatures (220–230°C), resulting in the formation of this compound and water .
Industrial Production Methods: Industrial production of this compound typically involves the dehydrochlorination of 2-chlorophenylethyl chloride using a strong base such as potassium hydroxide. This reaction is conducted at high temperatures and under an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorostyrene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Polymerization: this compound can undergo polymerization to form polychlorostyrene, a material with desirable mechanical and thermal properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Major Products:
Polychlorostyrene: Formed through polymerization, used in various industrial applications.
Substituted Styrenes: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Chlorostyrene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.
Material Science: Used in the production of polychlorostyrene, which has applications in the manufacture of foams, coatings, and flame-retardant materials.
Polymer Chemistry: Studied for its polymerization behavior and the properties of the resulting polymers.
Mechanism of Action
The mechanism of action of 2-chlorostyrene primarily involves its reactivity due to the presence of the vinyl group and the chlorine atom. The vinyl group allows for polymerization reactions, while the chlorine atom can participate in substitution reactions. These properties make this compound a versatile compound in organic synthesis and polymer chemistry .
Comparison with Similar Compounds
4-Chlorostyrene: Similar in structure but with the chlorine atom in the para position.
3-Chlorostyrene: Chlorine atom in the meta position.
2,6-Dichlorostyrene: Contains two chlorine atoms at the ortho positions.
Uniqueness of 2-Chlorostyrene: this compound is unique due to its specific reactivity profile, which is influenced by the position of the chlorine atom. This positioning affects the compound’s polymerization behavior and its suitability for specific industrial applications .
Properties
IUPAC Name |
1-chloro-2-ethenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRGONDNXBCDBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl | |
Record name | O-CHLOROSTYRENE | |
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Record name | 2-Chlorostyrene | |
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URL | https://en.wikipedia.org/wiki/2-Chlorostyrene | |
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Related CAS |
26125-41-7 | |
Record name | Poly(2-chlorostyrene) | |
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DSSTOX Substance ID |
DTXSID3024811 | |
Record name | 2-Chlorostyrene | |
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Molecular Weight |
138.59 g/mol | |
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Physical Description |
O-chlorostyrene is a clear yellow liquid. (NTP, 1992), Colorless liquid; [NIOSH], YELLOW LIQUID., Colorless liquid. | |
Record name | O-CHLOROSTYRENE | |
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Boiling Point |
371.7 °F at 760 mmHg (NTP, 1992), 188.7 °C @ 760 mm Hg, 188.7 °C, 372 °F | |
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Flash Point |
138 °F (NTP, 1992), 58 °C, 58 °C c.c., 138 °F | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN ALC, ETHER, ACETONE, ACETIC ACID, PETROLEUM ETHER, SOL IN CARBON TETRACHLORIDE, Solubility in water: very poor, Insoluble | |
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Density |
1.1 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1 @ 20 °C, Relative density (water = 1): 1.1, 1.10 | |
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Vapor Density |
Relative vapor density (air = 1): 4.8 | |
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Vapor Pressure |
0.96 mmHg at 77 °F (NIOSH, 2023), 0.96 [mmHg], 9.6X10-1 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 0.13, 0.96 mmHg at 77 °F, (77 °F): 0.96 mmHg | |
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URL | https://www.osha.gov/chemicaldata/305 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Liquid, Colorless liquid. | |
CAS No. |
2039-87-4 | |
Record name | O-CHLOROSTYRENE | |
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Record name | o-chlorostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-CHLOROSTYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA43R4Q315 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | O-CHLOROSTYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3450 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | O-CHLOROSTYRENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1388 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | O-CHLOROSTYRENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/305 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Styrene, o-chloro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/WL3F7A00.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-81.7 °F (NTP, 1992), -63.1 °C, -63.2 °C, -81.7 °F, -82 °F | |
Record name | O-CHLOROSTYRENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20018 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | O-CHLOROSTYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3450 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | O-CHLOROSTYRENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1388 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | O-CHLOROSTYRENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/305 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | o-Chlorostyrene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0134.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-chlorostyrene?
A1: The molecular formula of this compound is C8H7Cl, and its molecular weight is 138.59 g/mol.
Q2: What spectroscopic techniques are helpful in characterizing this compound?
A2: Raman and Fourier transform infrared (FTIR) spectroscopy provide insights into the conformational equilibria of this compound. [] These techniques help identify different conformations and quantify their relative abundance.
Q3: How does the presence of this compound affect the phase behavior of polymer blends?
A3: Incorporating this compound into polymer blends significantly impacts their phase behavior. For instance, blends of polystyrene with poly(this compound) exhibit a lower critical solution temperature (LCST), meaning they transition from a miscible to an immiscible state upon heating. [] This behavior is influenced by factors such as the molecular weight of the constituent polymers and the presence of additives. [, ]
Q4: How does the position of the chlorine atom on the styrene ring influence the miscibility of halogenated polystyrene with conventional polystyrene?
A4: The position of the halogen atom significantly affects miscibility. While poly(this compound) and poly(2-bromostyrene) show LCST behavior when blended with polystyrene, poly(3-bromostyrene) exhibits an upper critical solution temperature (UCST), and poly(4-bromostyrene) displays a combined LCST/UCST phase diagram. []
Q5: How does photo-crosslinking affect the phase separation process in polymer blends containing this compound?
A5: Photo-crosslinking, using reactions like anthracene photodimerization, can effectively "freeze" the morphology of polymer blends undergoing phase separation. This technique has been demonstrated in poly(this compound)/poly(vinyl methyl ether) blends, enabling the creation of materials with controlled co-continuous structures. [, ]
Q6: How does the molecular weight of polystyrene influence its miscibility with poly(this compound)?
A6: High molecular weight polystyrene blends with poly(this compound) exhibit broad loss spectra in dielectric studies and undergo phase separation above a specific temperature. Conversely, low molecular weight polystyrene blends remain homogeneous until degradation temperatures and display narrow loss peaks. []
Q7: What is the impact of di-n-butyl phthalate (DBP) on the phase behavior of polystyrene/poly(this compound) blends?
A7: The presence of DBP in polystyrene/poly(this compound) blends affects the critical exponent (β) obtained from fitting the coexistence curves, suggesting an influence on the phase transition behavior. []
Q8: How does the morphology of polystyrene/poly(this compound) blends evolve during phase separation?
A8: The morphology of polystyrene/poly(this compound) blends evolves through stages during phase separation, initially forming cocontinuous domains and isolated spherical domains (droplets). These structures co-exist and exhibit different coarsening rates, impacting the overall blend morphology. []
Q9: Can this compound be used in catalytic reactions?
A9: While this compound itself is not a catalyst, it can be a substrate in reactions catalyzed by transition metal complexes. For example, N-heterocyclic carbene–copper complexes catalyze the 1,3-halogen migration in this compound, allowing the transfer of chlorine to a benzylic carbon. [] This reaction holds promise for synthesizing various organic compounds.
Q10: How are computational methods used to study this compound?
A10: Ab initio calculations, such as those performed at the 3-21G level, can predict the energy differences between different conformations of this compound, aiding in the interpretation of spectroscopic data. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.